molecular formula C7H8Br2N2 B14835510 2-(2,6-Dibromopyridin-4-YL)ethanamine

2-(2,6-Dibromopyridin-4-YL)ethanamine

Cat. No.: B14835510
M. Wt: 279.96 g/mol
InChI Key: ORLDWNAIVQPMBT-UHFFFAOYSA-N
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Description

2-(2,6-Dibromopyridin-4-YL)ethanamine is an organic compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and an ethanamine group at position 4. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromopyridin-4-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-aminopyridine to yield 2,6-dibromo-4-aminopyridine, which is then reacted with ethylene oxide to form this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the bromination and subsequent amination steps.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromopyridin-4-YL)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced amines, respectively .

Scientific Research Applications

2-(2,6-Dibromopyridin-4-YL)ethanamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromopyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and ethanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dibromopyridin-4-YL)ethanamine is unique due to the presence of both bromine atoms and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

2-(2,6-dibromopyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2

InChI Key

ORLDWNAIVQPMBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CCN

Origin of Product

United States

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